![molecular formula C28H18N8O14S2 B14404312 5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid CAS No. 85959-22-4](/img/structure/B14404312.png)
5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 5-[2-[2,4-dihydroxy-3-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]- is a complex organic compound known for its unique structure and properties This compound is part of the naphthalenedisulfonic acid family, which is characterized by the presence of two sulfonic acid groups attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-[2-[2,4-dihydroxy-3-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]- typically involves a multi-step process. The initial step often includes the sulfonation of naphthalene to introduce the sulfonic acid groups. This is followed by diazotization reactions to attach the diazenyl groups. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and diazotization processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-[2-[2,4-dihydroxy-3-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the diazenyl groups, leading to the formation of amines.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenedisulfonic acid, 5-[2-[2,4-dihydroxy-3-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]- has several scientific research applications:
Chemistry: Used as a chromogenic reagent for the detection of metal ions and other analytes.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-[2-[2,4-dihydroxy-3-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]- involves its interaction with molecular targets through its diazenyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydroxy-2,7-naphthalenedisulfonic acid: A related compound with similar structural features but lacking the diazenyl groups.
3,6-Bis(2-hydroxy-5-nitrophenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid: Another compound with multiple diazenyl groups, used in similar applications.
2-Amino-1,5-naphthalenedisulfonic acid: A simpler derivative with amino groups instead of diazenyl groups.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-[2-[2,4-dihydroxy-3-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]- is unique due to its multiple diazenyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
85959-22-4 |
|---|---|
Molekularformel |
C28H18N8O14S2 |
Molekulargewicht |
754.6 g/mol |
IUPAC-Name |
5-[[2,4-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C28H18N8O14S2/c37-21-7-5-16(36(43)44)11-19(21)31-34-26-23(52(48,49)50)10-13-9-17(51(45,46)47)12-20(24(13)28(26)40)32-30-18-6-8-22(38)25(27(18)39)33-29-14-1-3-15(4-2-14)35(41)42/h1-12,37-40H,(H,45,46,47)(H,48,49,50) |
InChI-Schlüssel |
ZCRIAKTZUSQIMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C=CC(=C5)[N+](=O)[O-])O)S(=O)(=O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
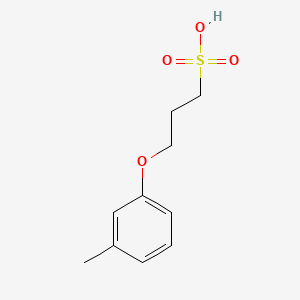
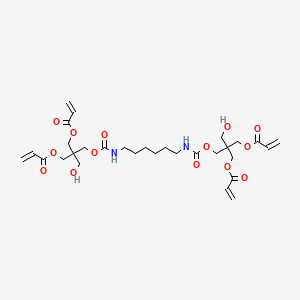
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
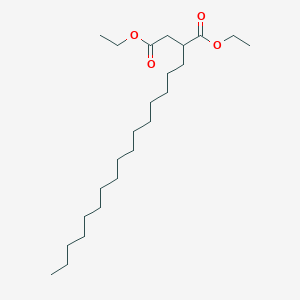
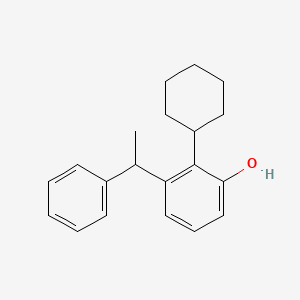
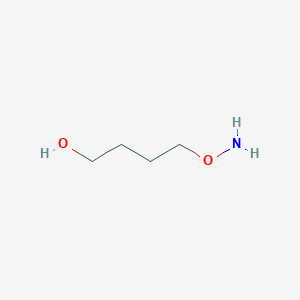
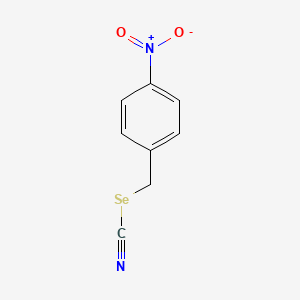

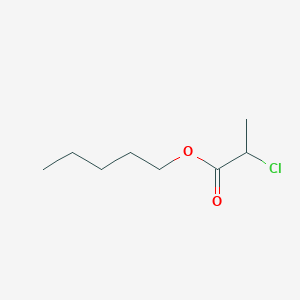
![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)



